Cas no 1878981-07-7 (2-phenyl-N-(prop-2-yn-1-yl)pyridin-3-amine)

2-phenyl-N-(prop-2-yn-1-yl)pyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-12084861
- Z1513881421
- 1878981-07-7
- 2-phenyl-N-(prop-2-yn-1-yl)pyridin-3-amine
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- Inchi: 1S/C14H12N2/c1-2-10-15-13-9-6-11-16-14(13)12-7-4-3-5-8-12/h1,3-9,11,15H,10H2
- InChI Key: KAEXMZYLSXIESK-UHFFFAOYSA-N
- SMILES: N(CC#C)C1=CC=CN=C1C1C=CC=CC=1
Computed Properties
- Exact Mass: 208.100048391g/mol
- Monoisotopic Mass: 208.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 24.9Ų
2-phenyl-N-(prop-2-yn-1-yl)pyridin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12084861-50mg |
2-phenyl-N-(prop-2-yn-1-yl)pyridin-3-amine |
1878981-07-7 | 90.0% | 50mg |
$212.0 | 2023-10-02 | |
Enamine | EN300-12084861-0.05g |
2-phenyl-N-(prop-2-yn-1-yl)pyridin-3-amine |
1878981-07-7 | 0.05g |
$212.0 | 2023-06-08 |
2-phenyl-N-(prop-2-yn-1-yl)pyridin-3-amine Related Literature
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Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
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D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
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Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
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Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
Additional information on 2-phenyl-N-(prop-2-yn-1-yl)pyridin-3-amine
Introduction to 2-phenyl-N-(prop-2-yn-1-yl)pyridin-3-amine (CAS No. 1878981-07-7)
2-phenyl-N-(prop-2-yn-1-yl)pyridin-3-amine, identified by the chemical abstracts service number 1878981-07-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of pyridine derivatives, which are well-documented for their diverse biological activities and potential therapeutic applications. The molecular structure of 2-phenyl-N-(prop-2-yn-1-yl)pyridin-3-amine incorporates a phenyl ring, a propargyl group, and an amine substituent on the pyridine core, making it a structurally intriguing molecule with potential for further chemical manipulation and biological exploration.
The presence of the propargyl group (C₃H₃N), characterized by its terminal alkyne functionality, introduces unique reactivity into the molecule. Alkynes are known for their ability to participate in various chemical reactions, including cycloadditions, hydrogenation, and coupling reactions, which can be exploited to modify or extend the molecular framework. This feature makes 2-phenyl-N-(prop-2-yn-1-yl)pyridin-3-amine a valuable scaffold for synthetic chemists aiming to develop novel derivatives with enhanced pharmacological properties.
The amine group at the 3-position of the pyridine ring further enhances the compound's versatility. Amines are fundamental pharmacophores in drug design, often involved in hydrogen bonding interactions with biological targets such as enzymes and receptors. The specific positioning of the amine group in 2-phenyl-N-(prop-2-yn-1-yl)pyridin-3-am ine suggests potential for interactions with proteins and nucleic acids, which could be leveraged to develop drugs targeting specific diseases.
In recent years, there has been growing interest in pyridine-based compounds due to their broad spectrum of biological activities. Studies have demonstrated that pyridine derivatives can exhibit antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. The structural motif of 2 -phenyl-N-(prop -2 -yn -1 -yl)pyridin -3 -amine aligns well with these trends, as it combines several pharmacologically relevant features into a single molecule.
One of the most compelling aspects of 2 -phenyl-N-(prop -2 -yn -1 -yl)pyridin -3 -amine is its potential as a lead compound for drug discovery. The combination of a phenyl ring, an alkyne group, and an amine substituent provides multiple sites for functionalization, allowing researchers to systematically explore different chemical modifications. This flexibility is crucial for optimizing pharmacokinetic profiles and enhancing target specificity.
Recent advancements in computational chemistry have enabled more efficient screening of candidate compounds like 2 -phenyl-N-(prop -2 -yn -1 -yl)pyridin -3 -amine. Molecular modeling techniques can predict how this compound might interact with biological targets at the atomic level, providing insights into its potential efficacy and safety before experimental validation is required. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines.
The propargyl group in 2 -phenyl-N-(prop -2 -yn -1 -yl)pyridin -3 -amine also opens up possibilities for bioconjugation strategies. Propargylic azides can undergo copper-catalyzed azide–alkyne cycloaddition (CuAAC), a powerful tool for constructing biopolymers or conjugating small molecules to larger biomolecules like peptides or proteins. This capability could be exploited to develop targeted therapeutics or imaging agents.
From a medicinal chemistry perspective, the amine group provides an opportunity to explore different salt forms or prodrugs that might improve solubility or bioavailability. For instance, forming salts with carboxylic acids or esters could enhance water solubility while maintaining pharmacological activity. Such modifications are often critical steps in translating promising candidates into viable drugs.
The phenyl ring contributes aromatic stability while also serving as a platform for further derivatization through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These reactions allow chemists to introduce additional functional groups at specific positions on the phenyl ring, tailoring the compound's properties to meet specific biological requirements.
In conclusion, 2-ph enyl-N-(prop 2 yn 1 yl )py ridin 3 am ine (CAS No. 1878981 07 7) represents an exciting opportunity for researchers in pharmaceutical chemistry and medicinal biology. Its unique structural features—combining a pheny l ring ,a proparg yl group ,and an am ine substitu te—make it a versatile scaffold with numerous possibilities for further exploration . With advances in synthetic methods ,computational modeling ,and bioconjugation techniques ,this compoun d holds promise as a lead structure f or developing n ew therapeutics targeting various diseases . As research continues t o uncover its full potential ,it is likely t hat additional applications f or this intriguing molecule will emerge . p >
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